6-Oxabicyclo[3.2.1]octan-7-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
6-Oxabicyclo[3.2.1]octan-7-one is a key structural element in a variety of biologically important compounds, including insect pheromones and plant growth regulators. It serves as a starting compound for synthesizing oxygen heterocyclic natural molecules, such as those in the pyran or furan series, indicating its utility in organic synthesis and natural product chemistry (Ievlev et al., 2016).
Supramolecular Aggregation
Research on hydroxycarboxylic acid derivatives of this compound reveals the impact of the molecule's conformation on the dimensionality of its supramolecular structures. This indicates potential applications in the field of supramolecular chemistry, particularly in understanding how molecular conformations affect macroscopic properties (Foces-Foces et al., 2005).
Stereochemistry and Conformational Behavior
The molecule's conformational behavior is an area of interest, with research indicating that configurational assignments between different series can be easily determined. This has implications for stereochemistry and the design of stereoselective reactions in organic synthesis (Clercq & Samson, 1978).
Synthesis of Polyfunctional Derivatives
The synthesis of polyfunctional derivatives of this compound involves processes like bromination and reduction, demonstrating the compound's versatility in generating structurally diverse and functionalized molecules. These derivatives are valuable for exploring new bioactive molecules and understanding the role of substituents in chemical reactions (Gerber & Vogel, 2001).
Biological Activities and Applications
This compound derivatives have been synthesized and evaluated for their biological activities, such as herbicidal activity. These studies are critical for developing new agrochemicals and understanding the structure-activity relationships of these compounds (Costa et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]octan-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVBULDFFNFYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304818 | |
Record name | 6-oxabicyclo[3.2.1]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4350-83-8 | |
Record name | NSC167473 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-oxabicyclo[3.2.1]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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